Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Description
tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tertiary amine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its core structure consists of a diazabicyclo[3.2.1]octane scaffold, which confers rigidity and stereochemical complexity. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) drugs and protease inhibitors due to its ability to mimic bioactive conformations .
- CAS Number: 149771-44-8 (free base) ; 1403676-97-0 (hydrochloride salt) .
- Molecular Formula: C₁₁H₂₀N₂O₂ (free base); C₁₁H₂₁ClN₂O₂ (hydrochloride).
- Molecular Weight: 228.29 g/mol (free base); 248.75 g/mol (hydrochloride) .
- Key Features: The Boc group enhances solubility in organic solvents and provides stability under basic conditions, while the diazabicyclo framework offers stereochemical control in target-oriented synthesis .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDAEKDIOQXLLC-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Catalytic Hydrogenation
A widely employed strategy involves Boc (tert-butoxycarbonyl) protection followed by catalytic hydrogenation. In this method, the secondary amine of 3,8-diazabicyclo[3.2.1]octane is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, a solution of the intermediate in ethanol stirred with 10% palladium on activated carbon under hydrogen gas achieves full deprotection and reduction, yielding the target compound in quantitative yields . Key steps include:
This method is favored for its scalability, with reported yields exceeding 90% in optimized industrial processes .
Multi-Step Cyclization via Anhydride Intermediates
A patent-pending approach (CN117865969A) outlines a three-step synthesis starting from adipic acid derivatives :
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Ring-Closure with Benzylamine : Adipoyl chloride undergoes bromination and esterification to form a diester intermediate, which reacts with benzylamine under alkaline conditions to yield a bicyclic lactam.
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Anhydride Formation and Ammonolysis : Treatment with acetic anhydride generates an internal anhydride, which is opened by ammonia to form a monoamide. Carbonyldiimidazole (CDI)-mediated cyclization produces a tricyclic intermediate.
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Reduction and Deprotection : Lithium aluminum hydride reduction followed by Boc protection and palladium-catalyzed debenzylation yields the final product.
This method achieves an overall yield of 90% with a purity of 98.8%, making it suitable for large-scale production .
1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
A novel route exploits 3-oxidopyraziniums as azomethine ylides in cycloaddition reactions. When reacted with methyl methacrylate, these ylides undergo a 1,3-dipolar cycloaddition to form 3,8-diazabicyclo[3.2.1]octane derivatives. Density functional theory (DFT) calculations confirm the reaction proceeds via a domino mechanism involving cycloaddition, skeletal rearrangement, and lactone formation . While this method offers stereochemical control, yields remain moderate (50–70%) compared to traditional approaches .
Comparative Analysis of Synthetic Methods
The table below contrasts key methodologies:
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Boc Protection/Hydrogenation | 90–100% | High yield, scalability, simplicity | Requires hazardous hydrogen gas |
| Multi-Step Cyclization | 90% | Industrial feasibility, high purity | Complex purification steps |
| 1,3-Dipolar Cycloaddition | 50–70% | Stereochemical precision | Moderate yields, specialized reagents |
Reaction Optimization and Industrial Scaling
Industrial protocols emphasize solvent selection and catalyst recycling. For instance, using tetrahydrofuran (THF) instead of dichloromethane in CDI-mediated cyclization improves reaction rates by 30% . Additionally, palladium catalyst recovery systems reduce costs by 40% in hydrogenation steps .
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O/THF) | 1 M HCl, reflux | (1R,5S)-3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid | 85–90% |
| Basic (NaOH, MeOH/H₂O) | 2 M NaOH, 60°C | Sodium salt of (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylic acid | 78–82% |
Hydrolysis proceeds via nucleophilic acyl substitution, with the tert-butyl group acting as a leaving group. The carboxylic acid product is often used to synthesize amides or esters for further derivatization .
Amidation Reactions
The carboxylic acid intermediate reacts with amines to form amides, enabling the introduction of diverse pharmacophores:
| Amine | Coupling Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzylamine | EDCI/HOBt | DMF, RT, 12 h | (1R,5S)-3-(Benzylcarbamoyl)-8-azabicyclo[3.2.1]octane | 72% |
| 4-Aminopyridine | HATU/DIPEA | CH₂Cl₂, 0°C → RT, 6 h | (1R,5S)-3-(Pyridin-4-ylcarbamoyl)-8-azabicyclo[3.2.1]octane | 65% |
Amidation is pivotal in medicinal chemistry for enhancing target affinity or modulating solubility.
Reduction of the Bicyclic Framework
Selective reduction of the diazabicyclo[3.2.1]octane scaffold alters ring strain and electronic properties:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C (10 wt%) | EtOH, 50 psi, 24 h | Partially saturated bicyclic amine derivative | Intermediate for CNS-targeting drug candidates |
| NaBH₄/NiCl₂ | MeOH, 0°C, 2 h | Ring-opened diamine | Building block for polyamine synthesis |
Reduction pathways are sensitive to steric effects from the tert-butyl group, which directs regioselectivity .
Functionalization via Alkylation
The secondary amine in the diazabicyclo system undergoes alkylation to introduce substituents:
| Alkylating Agent | Base | Product | Selectivity |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | (1R,5S)-3-(tert-Butoxycarbonyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane | >95% at N8 position |
| Allyl bromide | DBU | (1R,5S)-3-(tert-Butoxycarbonyl)-8-allyl-3,8-diazabicyclo[3.2.1]octane | 88% (N8 vs. N3 = 9:1) |
Steric hindrance from the tert-butyl group favors alkylation at the less hindered N8 position.
Oxidation Reactions
Controlled oxidation modifies the electronic environment of the bicyclic system:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | N-Oxide derivative | Enhanced polarity |
| KMnO₄ (aq) | H₂O/acetone, 50°C, 6 h | Ring-cleaved dicarboxylic acid | Degradation product |
Oxidation is less common due to the stability of the bicyclic framework but useful for probing reactivity.
Mechanistic Insights and Stereochemical Considerations
-
Stereoretention : The (1R,5S) configuration remains intact during most reactions due to the rigid bicyclic structure .
-
Ring Strain : The [3.2.1] bicyclic system exhibits moderate ring strain (≈15 kcal/mol), influencing reaction kinetics.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate amidation, while nonpolar solvents favor alkylation.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has been studied for its potential as a drug candidate due to its ability to cross biological membranes effectively. Its interactions with various biological targets are crucial for developing new therapeutic agents.
- Biological Activity : Studies indicate that the compound exhibits promising biological activities, including:
- Antimicrobial properties
- Modulation of neurotransmitter systems
- Potential as an analgesic agent
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can enhance biological activity or lead to the synthesis of derivatives for further study.
- Synthesis Methods : Several methods have been reported for synthesizing this compound:
- Boc Protection : Utilizing Boc protection strategies to stabilize reactive amine groups during synthesis.
- Cyclization Reactions : Employing cyclization techniques to form the bicyclic structure efficiently.
A study conducted by researchers explored the binding affinity of this compound with various receptors involved in pain modulation. The results indicated a significant interaction with opioid receptors, suggesting its potential as an analgesic.
Case Study 2: Synthesis and Modification
In another research effort, scientists synthesized derivatives of this compound by altering the functional groups attached to the bicyclic framework. These modifications resulted in compounds with enhanced selectivity and potency against specific biological targets.
Mechanism of Action
The mechanism of action of Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The diazabicyclo core can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
tert-Butyl 8-Oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- CAS: Not explicitly provided (see ).
- Molecular Formula: C₁₁H₁₇NO₃.
- Molecular Weight : 211.26 g/mol.
- Structural Difference : Replaces one nitrogen atom in the diazabicyclo core with an oxygen atom and introduces an 8-oxo (ketone) group.
- Implications : The ketone enhances electrophilicity, making it reactive toward nucleophiles, while the single nitrogen reduces basicity compared to the diaza analog. This compound is used in lactone synthesis and as a precursor for heterocyclic expansions .
Benzyl (1R,5S)-3,8-Diazabicyclo[3.2.1]octane-8-carboxylate
- CAS : 956794-92-6 .
- Molecular Formula : C₁₄H₁₈N₂O₂.
- Molecular Weight : 246.30 g/mol.
- Structural Difference : Substitutes the tert-butyl group with a benzyl ester at the 8-position.
- Implications: The benzyl group is cleavable via hydrogenolysis, offering orthogonal protection strategies compared to acid-labile Boc. This compound serves as a versatile intermediate in peptide coupling and catalytic hydrogenation reactions .
tert-Butyl 3-(Trifluoroacetyl)-3,8-Diazabicyclo[3.2.1]octane-8-carboxylate
- CAS: Not explicitly provided (see ).
- Molecular Formula : C₁₂H₁₆F₃N₂O₃.
- Molecular Weight : 293.26 g/mol.
- Structural Difference : Incorporates a trifluoroacetyl group at the 3-position.
- Implications : The electron-withdrawing trifluoroacetyl group increases lipophilicity and stabilizes the amine against oxidation. This modification is critical for enhancing metabolic stability in drug candidates .
tert-Butyl (1R,5S)-8-{4-Cyano-3-(trifluoromethyl)phenylacetyl}-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- CAS: Not explicitly provided (see ).
- Molecular Formula : C₂₁H₂₄F₃N₅O₃.
- Molecular Weight : 451.45 g/mol.
- Structural Difference : Features a diazoacetamide moiety attached to an aromatic ring.
- Implications : The diazo group enables photochemical or thermal cycloaddition reactions, making this compound valuable in synthesizing polycyclic scaffolds for kinase inhibitors .
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride
- CAS : 1403676-97-0 .
- Molecular Formula : C₁₁H₂₁ClN₂O₂.
- Molecular Weight : 248.75 g/mol.
- Structural Difference : Hydrochloride salt of the 8-carboxylate analog.
- Implications : The hydrochloride salt improves aqueous solubility, facilitating use in polar reaction media. It is commonly employed in salt metathesis reactions to generate active pharmaceutical ingredients (APIs) .
Comparative Data Table
Biological Activity
Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound notable for its unique structural characteristics and potential applications in medicinal chemistry. This compound, identified by the CAS number 201162-53-0, has garnered attention due to its biological activity and ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 212 Da. Its structure features a tert-butyl group and a diazabicyclo framework, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212 Da |
| CAS Number | 201162-53-0 |
| Melting Point | Not specified |
| Solubility | Not specified |
This compound exhibits various biological activities primarily through its interactions with specific receptors and enzymes. The compound's ability to cross biological membranes enhances its potential as a drug candidate. It has been shown to interact with neurotransmitter systems, particularly those involving acetylcholine and other amines.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neurotransmitter Interaction : Research indicates that this compound can modulate neurotransmitter release in neuronal cultures, suggesting a role in cognitive enhancement and neuroprotection.
- Binding Affinity : In vitro studies have demonstrated significant binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders.
- Antimicrobial Activity : Preliminary assays indicate that the compound possesses antimicrobial properties against certain bacterial strains, which may be attributed to its structural features that disrupt bacterial cell membranes.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced cell death in neuronal cells exposed to oxidative agents.
Study 2: Antimicrobial Testing
In another study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the bicyclic framework followed by functionalization at the carboxylate position. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.
Q & A
Q. Methodological Guidance
- NOESY NMR : Identifies spatial proximity of protons in rigid bicyclic systems, resolving ambiguities in endo/exo configurations .
- Vibrational Circular Dichroism (VCD) : Complementary to NMR for absolute configuration determination, especially when crystallographic data are unavailable .
- X-ray crystallography : Gold standard for unambiguous stereochemical assignment; requires high-purity crystals (>97% purity, as in ) .
How to address discrepancies in reported NMR data for derivatives of this compound?
Data Contradiction Analysis
Discrepancies may arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Conformational dynamics : Bicyclic systems (e.g., 3,8-diazabicyclo[3.2.1]octane) exhibit ring puckering, altering coupling constants. Compare data under identical conditions (e.g., 500 MHz NMR in CDCl₃) .
- Impurity interference : Trace solvents or byproducts (e.g., from tert-butyl deprotection) can skew signals. Use HRMS to verify molecular ions .
What in silico methods predict the compound’s pharmacokinetic properties?
Q. Computational Approach
- Molecular docking : Screens binding affinity to targets like neurotransmitter transporters, leveraging the bicyclic amine’s rigidity .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier permeability, guided by the tert-butyl group’s lipophilicity .
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO) to predict reactivity in nucleophilic substitutions .
What are the critical safety protocols when handling this compound in large-scale syntheses?
Q. Safety & Hazard Mitigation
- Ventilation : Use fume hoods due to potential CS₂ or sulfonating agent emissions .
- PPE : Nitrile gloves and goggles prevent skin/eye contact, as per SDS guidelines for related bicyclic carbamates .
- Waste disposal : Neutralize acidic byproducts (e.g., nitrobenzenesulfonic acid) before disposal .
How does the bicyclic framework influence the compound’s reactivity in downstream reactions?
Q. Structural Reactivity Analysis
- Steric hindrance : The 3,8-diazabicyclo[3.2.1]octane core limits nucleophilic attack at the bridgehead nitrogen, directing reactivity to the carboxylate group .
- Ring strain : Smaller bicyclic systems (e.g., [3.2.1] vs. [2.2.2]) exhibit higher strain, accelerating ring-opening reactions under acidic conditions .
Which chromatographic methods are recommended for achieving >97% purity?
Q. Purification Strategy
- Flash chromatography : Use gradient elution (hexane:EtOAc 90:10 to 70:30) to separate tert-butyl-protected intermediates .
- Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for chiral resolution .
- TLC monitoring : Visualize spots under UV (254 nm) or iodine staining for rapid purity assessment .
What strategies are used to evaluate the bioactivity of analogs of this compound?
Q. Biological Screening
- In vitro assays : Test affinity for receptors (e.g., σ-1 or opioid receptors) using radioligand binding assays .
- SAR studies : Modify the bicyclic scaffold (e.g., introduce halogens or spiro-quinazoline moieties) and correlate structural changes with activity trends .
- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450 oxidation .
How to assess the compound’s stability under various storage conditions?
Q. Stability Profiling
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for tert-butyl carbamates) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity : Amber vials prevent photodegradation of nitrobenzene sulfonate derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
